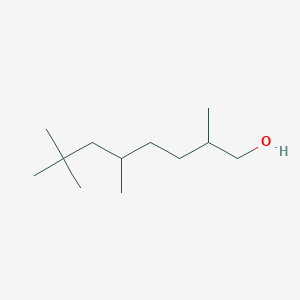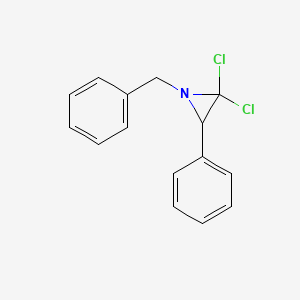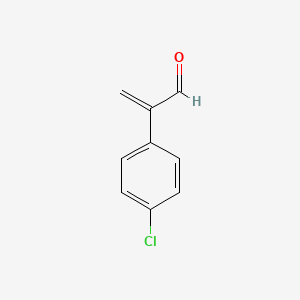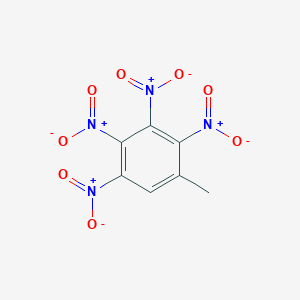![molecular formula C20H21NO B14310485 8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one CAS No. 112922-78-8](/img/no-structure.png)
8-[([1,1'-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one is a complex organic compound that belongs to the family of tropane alkaloids. This compound features a unique bicyclic structure, which is central to its diverse biological activities and applications in various fields of scientific research.
Méthodes De Préparation
The synthesis of 8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization of achiral tropinone derivatives . Industrial production methods often rely on these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound, resulting in reduced forms with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents include halides and amines.
Applications De Recherche Scientifique
8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions at the molecular level.
Medicine: It has potential therapeutic applications due to its biological activity, including its use in developing drugs targeting specific receptors or enzymes.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals, contributing to advancements in industrial chemistry.
Mécanisme D'action
The mechanism of action of 8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s bicyclic structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one can be compared to other tropane alkaloids, such as tropine and tropinone. While these compounds share a similar bicyclic structure, 8-[([1,1’-Biphenyl]-4-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one is unique due to the presence of the biphenyl group, which enhances its biological activity and specificity . This distinction makes it a valuable compound for research and therapeutic applications.
Propriétés
| 112922-78-8 | |
Formule moléculaire |
C20H21NO |
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
8-[(4-phenylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-one |
InChI |
InChI=1S/C20H21NO/c22-20-12-18-10-11-19(13-20)21(18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18-19H,10-14H2 |
Clé InChI |
FWOIDRXBFYOFMU-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(=O)CC1N2CC3=CC=C(C=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







